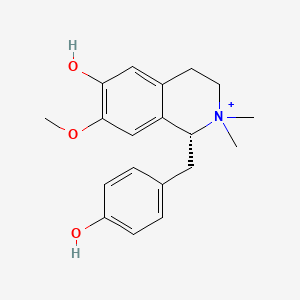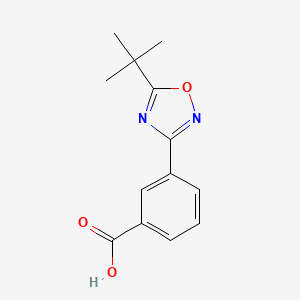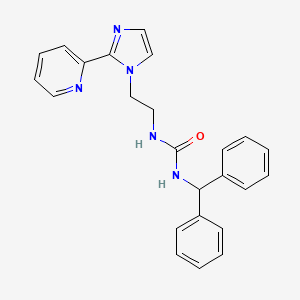
1-benzhydryl-3-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-benzhydryl-3-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)urea is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as BPIU and has been synthesized using various methods.
科学的研究の応用
Molecular Synthesis and Characterization
- The synthesis of N-benzhydryl bicyclic guanidines and the exploration of their properties demonstrate the chemical's role in forming complex structures with potential therapeutic activities. This research highlights the methodological advancements in synthesizing compounds with specific configurations and the exploration of their biological activities (Kosasayama et al., 1979).
Chemical Interactions and Complex Formation
- Research on the association of N-(pyridin-2-yl),N'-substituted ureas with substituted 2-amino-1,8-naphthyridines and benzoates through spectroscopic titrations and quantum chemical calculations unveils the underlying mechanisms of complex formation. It emphasizes the influence of substituents on association strength, paving the way for designing molecules with tailored interaction capabilities (Ośmiałowski et al., 2013).
Advancements in Reaction Methods
- The development of a metal-free synthesis approach for constructing imidazo[1,5-a]pyridines showcases innovative strategies in organic synthesis, eliminating the need for metal catalysts and highlighting efficient pathways to synthesize complex heterocyclic compounds (Su et al., 2020).
Receptor Design for Chemical Recognition
- Utilizing 2,6-bis(2-benzimidazolyl)pyridine as a receptor for urea recognition introduces a novel approach for the development of chemical sensors. This research outlines how specific structural features can be leveraged for high-affinity binding and recognition of small molecules, providing insights into the design of chemical sensors and biomimetic receptors (Chetia & Iyer, 2006).
作用機序
Target of Action
The primary target of the compound “1-benzhydryl-3-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)urea” is the Transient receptor potential cation channel V1 (TRPV1) . TRPV1, also known as the vanilloid receptor 1, is a ligand-activated non-selective calcium permeant cation channel involved in the detection of noxious chemical and thermal stimuli .
Mode of Action
The compound interacts with TRPV1, which seems to mediate proton influx and may be involved in intracellular acidosis in nociceptive neurons . It is involved in the mediation of inflammatory pain and hyperalgesia . The activation of TRPV1 by the compound exhibits a time- and Ca(2+)-dependent outward rectification, followed by a long-lasting refractory state .
Biochemical Pathways
The compound affects the biochemical pathways involving TRPV1. It is sensitized by a phosphatidylinositol second messenger system activated by receptor tyrosine kinases, which involves PKC isozymes and PCL . The compound can potentiate channel activation by noxious heat and vanilloids under mild extracellular acidic pH (6.5), whereas acidic conditions (pH <6) directly activate the channel .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its interaction with TRPV1. It triggers a form of long-term depression (TRPV1-LTD) mediated by the endocannabinoid anandamine in the hippocampus and nucleus accumbens by affecting AMPA receptors endocytosis .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s activity can be potentiated under mildly acidic conditions . .
特性
IUPAC Name |
1-benzhydryl-3-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O/c30-24(27-16-18-29-17-15-26-23(29)21-13-7-8-14-25-21)28-22(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-15,17,22H,16,18H2,(H2,27,28,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJKYQPPVXYMETL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NCCN3C=CN=C3C4=CC=CC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzhydryl-3-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

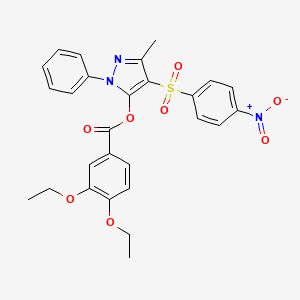
![1-(4-Methylpiperazin-1-yl)-2-[3-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]sulfanylquinoxalin-2-yl]sulfanylethanone](/img/structure/B2415086.png)

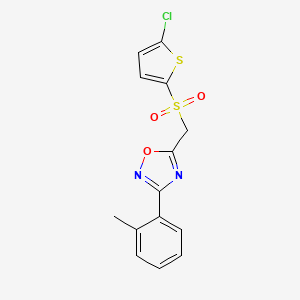

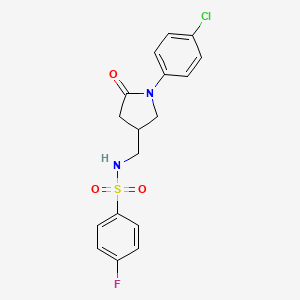
![1-ethyl-4-(2-thienyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2415094.png)


![Ethyl 5-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2415099.png)
![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)cyclohex-3-enecarboxamide](/img/structure/B2415100.png)

